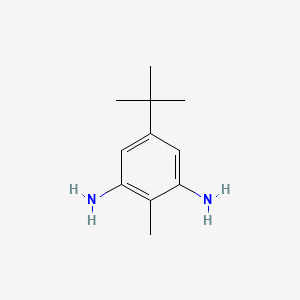

2,6-Diamino-4-t-butyltoluene

説明

特性

分子式 |

C11H18N2 |

|---|---|

分子量 |

178.27 g/mol |

IUPAC名 |

5-tert-butyl-2-methylbenzene-1,3-diamine |

InChI |

InChI=1S/C11H18N2/c1-7-9(12)5-8(6-10(7)13)11(2,3)4/h5-6H,12-13H2,1-4H3 |

InChIキー |

HRXJVOPYXMBXST-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=C(C=C1N)C(C)(C)C)N |

製品の起源 |

United States |

科学的研究の応用

2.1. Polyurethane Production

One of the primary applications of 2,6-Diamino-4-t-butyltoluene is in the production of polyurethane elastomers. It acts as a chain extender or crosslinking agent, enhancing the mechanical properties of the resulting polymers. The compound can be utilized in:

- Flexible and Rigid Polyurethanes : It contributes to improved elasticity and strength.

- Reaction Injection Molding (RIM) : The slower reactivity of this compound compared to other diamines makes it suitable for large automotive parts manufacturing .

Table 1: Properties of Polyurethanes Using 2,6-Diamino-4-t-butyltoluene

| Property | Value |

|---|---|

| Tensile Strength | High |

| Elongation at Break | Moderate |

| Hardness | Varies |

| Processing Temperature | Moderate |

2.2. Synthesis of Diisocyanates

The compound is also instrumental in synthesizing diisocyanates, which are crucial precursors for polyurethanes. The reaction involves alkylation followed by nitration and reduction processes .

Case Study: Diisocyanate Production

A study demonstrated that using 2,6-Diamino-4-t-butyltoluene in diisocyanate synthesis resulted in products with enhanced thermal stability and lower toxicity compared to traditional methods.

3.1. Plasticizers and Additives

2,6-Diamino-4-t-butyltoluene can serve as a plasticizer or an intermediate in producing various industrial chemicals, including:

- Pesticides : It is employed as an intermediate in synthesizing certain agricultural chemicals.

- Alkyd Resins : Used in modifying alkyd resins for improved performance characteristics .

3.2. Research Applications

In scientific research, this compound has been utilized for:

- Analytical Chemistry : It serves as a reagent in various analytical methods due to its ability to form stable complexes with metal ions.

- Material Science Studies : Investigations into its properties have led to advancements in developing new materials with tailored characteristics.

準備方法

Catalytic Systems and Selectivity

Zeolitic catalysts, particularly H-Y zeolites, exhibit superior performance due to their controlled pore size and strong acid sites. As demonstrated in Example 2 of US4745223A, H-Y zeolite achieved 70% conversion of 2,6-TDA with only 3% di-alkylated byproducts. The catalyst’s pore architecture restricts the ingress of bulkier di-alkylated species, thereby enhancing selectivity. Comparative studies with montmorillonite clay and silica-alumina catalysts showed lower conversions (50–60%) and higher byproduct formation (8–15%) under identical conditions.

Table 1: Catalyst Performance in 2,6-TDA Alkylation

| Catalyst | Temperature (°C) | Pressure (psig) | Conversion (%) | Mono-alkylated Product (%) | Di-alkylated Byproducts (%) |

|---|---|---|---|---|---|

| H-Y Zeolite | 180 | 1,100 | 70 | 67 | 3 |

| Montmorillonite | 180 | 766 | 58 | 52 | 6 |

| Silica-Alumina | 200 | 650 | 62 | 55 | 7 |

Reaction Mechanism and Kinetic Considerations

The alkylation proceeds via a two-step mechanism: (1) protonation of isobutylene to form a tert-butyl carbocation, and (2) electrophilic attack on the aromatic ring. The ortho-directing effect of the amino groups directs substitution to the 4-position, yielding 2,6-diamino-4-t-butyltoluene as the major product. Kinetic studies reveal a first-order dependence on toluenediamine concentration and a half-order dependence on olefin partial pressure, suggesting rate-limiting carbocation formation.

Role of Water and Acid Strength

Aqueous mineral acids (e.g., HCl, H₂SO₄) generate water as a byproduct, which deactivates Brønsted acid sites. Example 1 illustrates that 36% HCl achieved 65% conversion at 180°C but required periodic catalyst regeneration. In contrast, zeolitic systems avoid aqueous media, instead utilizing bound protons for sustained activity.

Process Optimization and Industrial Scaling

Industrial processes prioritize high space-time yields and catalyst longevity. Fixed-bed reactors operating at a liquid hourly space velocity (LHSV) of 0.5–2 h⁻¹ balance throughput and selectivity. Recycling unreacted toluenediamine and olefin improves atom economy, with pilot-scale demonstrations achieving >90% isolated yields after three cycles.

Temperature and Pressure Effects

Elevated temperatures (>180°C) accelerate reaction rates but favor thermodynamic-controlled di-alkylation. Optimal conditions identified in Example 2 (180°C, 1,100 psig) maximize mono-alkylation while suppressing side reactions. Pressure maintenance above the olefin’s critical point ensures homogeneous mixing, reducing mass transfer limitations.

Analytical Characterization and Quality Control

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are employed to verify product purity. Table 3 from US4745223A outlines typical impurity profiles, with <1% vicinal diamines and <5% N-alkylated isomers under optimized conditions.

Table 2: Impurity Profile of 2,6-TDA-4-t-BT

| Impurity Type | Concentration (wt%) |

|---|---|

| Vicinal Diamines | 0.8 |

| N-Alkylated Isomers | 4.2 |

| Di-alkylated Products | 2.9 |

Q & A

Basic: What are the established synthetic routes for 2,6-Diamino-4-t-butyltoluene, and what key reaction conditions optimize yield?

Answer:

The synthesis of 2,6-Diamino-4-t-butyltoluene typically involves alkylation and amination steps. A plausible route includes:

Alkylation of toluene derivatives : Introduce the tert-butyl group at the para position via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

Directed halogenation : Bromination at the 2,6-positions using Br₂ in the presence of a directing group (e.g., nitro or acetyl) to ensure regioselectivity .

Amination : Replace halogens with amino groups via nucleophilic substitution using ammonia or amines under high-temperature/pressure conditions. Catalytic hydrogenation (e.g., Pd/C) may reduce intermediates.

Optimization : Control reaction stoichiometry, temperature, and catalyst loading to minimize side products. Purification via column chromatography or recrystallization ensures high purity .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing 2,6-Diamino-4-t-butyltoluene?

Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : ¹H/¹³C NMR identifies amine protons (δ 3.5–5.0 ppm) and tert-butyl group (δ 1.3 ppm, singlet). Aromatic protons in the 2,6-positions show distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₈N₂).

- HPLC/LC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS assesses purity and quantifies impurities. Use C18 columns with acetonitrile/water gradients .

- Elemental Analysis : Validates C/H/N ratios (±0.3% deviation).

Basic: How is 2,6-Diamino-4-t-butyltoluene utilized as a building block in organic synthesis?

Answer:

Its amino and tert-butyl groups enable diverse derivatization:

- Pharmaceutical intermediates : React with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides for bioactive molecule libraries .

- Ligand design : Coordinate with metals (e.g., Pd, Cu) to create catalysts for cross-coupling reactions. The tert-butyl group enhances steric hindrance, improving selectivity .

- Polymer precursors : Incorporate into fluorinated polymers via polycondensation, leveraging amine reactivity for crosslinking .

Advanced: What challenges arise in crystallographic analysis of 2,6-Diamino-4-t-butyltoluene, and how can they be addressed?

Answer:

Key challenges include:

- Hydrogen bonding complexity : The amino groups form intricate H-bond networks, complicating crystal packing determination. Use graph set analysis (e.g., Etter’s rules) to classify motifs like R₂²(8) rings .

- Disorder in tert-butyl groups : Large, flexible substituents cause electron density smearing. Refine using restraints in SHELXL and collect high-resolution data (<1.0 Å) .

- Polymorphism : Screen crystallization solvents (e.g., DMSO/water) to isolate stable polymorphs. Differential Scanning Calorimetry (DSC) identifies phase transitions .

Advanced: How should researchers resolve contradictions in reactivity data between 2,6-Diamino-4-t-butyltoluene and its derivatives?

Answer:

Contradictions often stem from:

- Steric vs. electronic effects : The tert-butyl group may sterically hinder reactions expected to proceed via electronic activation (e.g., electrophilic substitution). Quantify using DFT calculations (e.g., Mulliken charges) and kinetic studies .

- Impurity interference : Trace metals or byproducts alter reactivity. Validate purity via ICP-MS and repeat reactions under inert atmospheres .

- Solvent polarity : Solvent choice (e.g., DMF vs. THF) impacts reaction pathways. Use linear solvation energy relationships (LSERs) to model solvent effects .

Advanced: What strategies enhance the biological activity of 2,6-Diamino-4-t-butyltoluene derivatives in medicinal chemistry?

Answer:

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing tert-butyl with CF₃) and assay against target enzymes (e.g., kinases) .

- Prodrug design : Convert amines to carbamates or Schiff bases for improved bioavailability. Hydrolyze in vivo to release active compounds .

- Toxicity mitigation : Introduce PEG chains or glucuronide moieties to reduce renal accumulation. Validate via in vitro cytotoxicity assays (e.g., HepG2 cells) .

Advanced: How can researchers validate analytical methods for detecting 2,6-Diamino-4-t-butyltoluene in environmental samples?

Answer:

- Solid-Phase Extraction (SPE) : Use HLB cartridges (60 mg, 3 cc) preconditioned with methanol. Elute with 2-propanol:NH₄OH (95:5) and quantify via LC-MS/MS with deuterated internal standards (e.g., 4-chloro-3-methylphenol-d2) .

- Method validation : Assess recovery (>85%), precision (RSD <10%), and LOD/LOQ (ng/L range) using spiked matrices (e.g., wastewater) .

- Cross-lab reproducibility : Collaborate with independent labs to verify results under ISO/IEC 17025 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。